Product packaging for 5,6,7-Trichloro-1H-indazole(Cat. No.:CAS No. 61655-96-7)

5,6,7-Trichloro-1H-indazole

Cat. No.: B14550160
CAS No.: 61655-96-7
M. Wt: 221.5 g/mol
InChI Key: XBVFSIQBDHJWOP-UHFFFAOYSA-N
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Description

5,6,7-Trichloro-1H-indazole is a high-value synthetic intermediate and building block in medicinal chemistry and drug discovery research. This compound features an indazole scaffold—a privileged structure in pharmacology—substituted with three chlorine atoms, which significantly influences its electronic properties and provides handles for further synthetic elaboration via cross-coupling reactions. The 1H-indazole core is a well-documented pharmacophore found in numerous biologically active molecules and approved drugs, such as kinase inhibitors like Pazopanib . Indazole derivatives are frequently explored for a broad spectrum of activities, including anti-cancer, anti-inflammatory, and antimicrobial applications . The specific trichloro-substitution pattern on the benzense ring of this particular isomer makes it a compelling candidate for developing structure-activity relationships (SAR) and for use in fragment-based drug design. This compound is supplied for research purposes as a chemical tool. It is intended for use by qualified scientists in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3Cl3N2 B14550160 5,6,7-Trichloro-1H-indazole CAS No. 61655-96-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61655-96-7

Molecular Formula

C7H3Cl3N2

Molecular Weight

221.5 g/mol

IUPAC Name

5,6,7-trichloro-1H-indazole

InChI

InChI=1S/C7H3Cl3N2/c8-4-1-3-2-11-12-7(3)6(10)5(4)9/h1-2H,(H,11,12)

InChI Key

XBVFSIQBDHJWOP-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC2=C(C(=C1Cl)Cl)Cl

Origin of Product

United States

Synthetic Strategies and Methodological Advancements for 5,6,7 Trichloro 1h Indazole and Its Structural Analogs

De Novo Synthesis of the Indazole Core with Polychlorination

The de novo synthesis approach involves constructing the bicyclic indazole ring system from acyclic or monocyclic precursors that already bear the required chlorine substituents. This strategy offers the potential for high regiochemical control, provided suitable starting materials are accessible.

Established Pathways for 1H-Indazole Ring Formation

The formation of the 1H-indazole ring is a well-established field in organic synthesis, with numerous named reactions and strategies developed over the years. These methods typically involve the formation of a crucial N-N bond and a subsequent C-N bond cyclization, or vice versa. The choice of pathway often depends on the availability of starting materials and the desired substitution pattern on the final indazole product.

Key established methods include:

Intramolecular C-H Amination: Silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones provides an efficient route to various 1H-indazoles. nih.gov

Cyclization of o-Haloaryl Hydrazones: Copper- or palladium-catalyzed intramolecular N-arylation of hydrazones derived from o-chloro- or o-bromoaryl aldehydes and ketones is a robust method for indazole synthesis. nih.govthieme-connect.de

Nitrosation and Cyclization of o-Alkylanilines: The classical Jacobson synthesis and related methods involve the diazotization or nitrosation of an ortho-alkylaniline, which then undergoes intramolecular cyclization to form the indazole ring.

[3+2] Cycloaddition: The reaction of diazomethanes with in situ generated benzynes represents a convergent approach to the indazole core.

Condensation and Cyclization: The reaction of hydrazine (B178648) with o-hydroxy or o-halo benzaldehydes or ketones can lead to the formation of the indazole system. chemicalbook.comjlu.edu.cn

These varied approaches provide a toolbox for chemists to construct the fundamental indazole scaffold, which can then be subjected to further functionalization.

Table 1: Overview of Selected De Novo 1H-Indazole Synthesis Pathways
Synthesis Name/TypePrecursorsKey TransformationReference(s)
Intramolecular C-H AminationArylhydrazonesAg(I)-mediated oxidative cyclization nih.gov
Intramolecular N-Arylationo-HaloarylhydrazonesCu- or Pd-catalyzed C-N bond formation nih.govthieme-connect.de
From N-TosylhydrazonesN-Tosylhydrazones and nitroaromaticsTransition-metal-free cyclization rsc.org
From o-Alkylanilineso-Toluidine derivativesDiazotization followed by cyclization thieme-connect.de

Regioselective Introduction of Chlorine Atoms at the 5, 6, and 7 Positions

Synthesizing 5,6,7-Trichloro-1H-indazole via a de novo approach necessitates starting with a benzene-based precursor already containing the desired 1,2,3-trichloro substitution pattern. A hypothetical, yet chemically sound, pathway would involve the cyclization of a derivative of 3,4,5-trichloro-2-alkylaniline.

For instance, a plausible route could begin with 3,4,5-trichloro-2-methylaniline. This precursor would undergo diazotization, followed by an intramolecular cyclization where the newly formed diazonium group reacts with the adjacent methyl group to close the pyrazole (B372694) ring. However, this approach faces significant challenges. The presence of three strongly electron-withdrawing chlorine atoms on the aniline (B41778) ring deactivates it, potentially impeding the initial diazotization step and the subsequent cyclization. The electronic effects of the substituents can significantly alter the reactivity and stability of the intermediates, requiring carefully optimized reaction conditions.

Exploration of Novel Reaction Conditions for 5,6,7-Trichlorination

Overcoming the challenges associated with de novo synthesis from heavily chlorinated precursors requires the exploration of novel and more potent reaction conditions. Modern advancements in catalysis could offer potential solutions. For example, the use of highly active palladium or copper catalyst systems, which have shown success in forming C-N bonds in electron-deficient systems, might facilitate the challenging intramolecular N-arylation of a hydrazone derived from a 2-bromo-3,4,5-trichlorobenzaldehyde. nih.gov The development of transition-metal-free cyclization conditions, which have been successful for other indazole syntheses, could also provide an alternative pathway that avoids catalyst inhibition issues sometimes observed with halogenated substrates. rsc.org

Post-Synthetic Modification Approaches on Pre-formed Indazole Scaffolds

An alternative and often more practical strategy involves the direct halogenation of a pre-formed 1H-indazole ring or a suitably substituted derivative. This approach leverages the inherent reactivity of the indazole nucleus towards electrophilic substitution.

Direct Halogenation Techniques for this compound Synthesis

The direct introduction of chlorine atoms onto the 1H-indazole scaffold is typically achieved using electrophilic chlorinating agents. The regioselectivity of this reaction is governed by the electronic properties of the indazole ring system. Electrophilic attack generally occurs at the C3, C5, and C7 positions. Therefore, achieving the specific 5,6,7-trichloro pattern through direct, one-pot chlorination of unsubstituted 1H-indazole is synthetically challenging, as it would likely produce a mixture of isomers, including the 3,5,7-trichlorinated product.

Common chlorinating agents used for aromatic systems include:

N-Chlorosuccinimide (NCS): NCS is a widely used, solid-phase reagent for the chlorination of various heterocycles. researcher.lifewikipedia.orgorganic-chemistry.org By carefully controlling the stoichiometry and reaction conditions (e.g., solvent, temperature), it is possible to achieve poly-chlorination. rsc.orgnih.govresearchgate.net However, forcing conditions required for exhaustive chlorination may lack selectivity.

Sulfuryl Chloride (SO₂Cl₂): This potent chlorinating agent can be used for the chlorination of electron-rich aromatic and heteroaromatic compounds. google.com Its high reactivity can lead to over-chlorination or the formation of undesired byproducts if not carefully controlled. researchgate.netresearchgate.net

Table 2: Common Reagents for Electrophilic Chlorination
ReagentFormulaKey FeaturesReference(s)
N-ChlorosuccinimideC₄H₄ClNO₂Mild, solid reagent; easy to handle. wikipedia.orgorganic-chemistry.org
Sulfuryl ChlorideSO₂Cl₂Highly reactive liquid; effective for deactivated systems. google.com
ChlorineCl₂Gaseous, highly reactive; often lacks selectivity. galchimia.com

Utility of Precursor Compounds in Selective Chlorination

A more controlled and regioselective approach involves a multi-step synthesis starting from an indazole precursor bearing specific functional groups. These groups can be used to block certain positions or direct the chlorination to the desired C5, C6, and C7 positions, before being removed or converted in a subsequent step.

Several strategies can be envisioned:

Blocking/Directing Groups: One could start with an indazole derivative where the more reactive C3 position is blocked with a removable group (e.g., a trialkylsilyl group). Subsequent electrophilic chlorination would then be directed to the available positions on the benzene (B151609) ring.

Sequential Halogenation and Functional Group Interconversion: A plausible route could involve starting with a 6-amino-1H-indazole. The amino group would activate the ring, facilitating electrophilic chlorination at the ortho- and para-positions (C5 and C7). Following the introduction of chlorine at C5 and C7, the amino group at C6 could be converted into a chlorine atom via a Sandmeyer reaction (diazotization followed by treatment with a copper(I) chloride source).

Synthesis from Substituted Precursors: It is also possible to begin with an indazole that already possesses some of the required halogenation. For example, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine has been reported from 2,6-dichlorobenzonitrile. chemrxiv.org While not the target molecule, this demonstrates that complex halogenation patterns can be achieved by building the ring from pre-halogenated starting materials. A similar logic could be applied, starting from a different set of precursors to achieve the 5,6,7-trichloro pattern. The use of nitro-substituted indazoles as precursors is also well-documented, where the nitro group can be used to influence reactivity before being chemically modified. nih.gov

This precursor-based methodology, while often requiring more synthetic steps, provides a higher degree of control and is a more likely strategy for the unambiguous synthesis of this compound.

Characterization of Synthetic Intermediates and Final this compound Product

Spectroscopic Validation of Compound Identity and Purity (e.g., NMR, MS, IR)

No specific Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), or Infrared (IR) spectroscopy data for this compound could be located in the reviewed literature. Characterization data is available for a wide range of other halogenated and substituted indazoles, such as 6-bromo-1H-indazole and 7-bromo-4-chloro-1H-indazol-3-amine, but not for the target compound. researchgate.netbanglajol.infochemrxiv.org

Synthetic Accessibility and Scalability Considerations for this compound

Optimization of Reaction Yields and Selectivity

Detailed studies focusing on the optimization of reaction yields and selectivity specifically for the synthesis of this compound are not described in the available literature. While general principles of yield optimization for indazole synthesis exist, such as modifying catalysts, solvents, and reaction times, specific application to this trichlorinated derivative has not been published. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles—such as the use of eco-friendly solvents, catalysts, and energy-efficient methods like grinding or microwave-assisted synthesis—is an active area of research for the synthesis of heterocyclic compounds, including indazole derivatives. samipubco.com However, no reports were found that specifically apply these principles to the synthesis of this compound.

Advanced Structural Elucidation and Conformational Analysis of 5,6,7 Trichloro 1h Indazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Indazole and its derivatives can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. researchgate.net In the vast majority of cases, the 1H-tautomer is thermodynamically more stable and thus the predominant form in both solution and the solid state. researchgate.netresearchgate.net Theoretical calculations for the parent indazole molecule indicate that the 1H-tautomer is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.gov

This tautomeric equilibrium is a dynamic process that can be influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the benzene (B151609) ring. While specific experimental studies on the tautomeric equilibrium of 5,6,7-Trichloro-1H-indazole are not extensively documented in the literature, the presence of three electron-withdrawing chlorine atoms on the carbocyclic ring is expected to influence the electron density of the heterocyclic system, potentially modulating the relative stability of the tautomers. The equilibrium can be studied by observing the chemical shifts in ¹H and ¹⁵N NMR spectra, where distinct signals for each tautomer can be identified and their populations quantified. nih.govjmchemsci.com

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the N-H proton and the two remaining aromatic protons, H-3 and H-4. The N-H proton typically appears as a broad signal at a low field (downfield). The H-3 proton on the pyrazole (B372694) ring and the sole remaining proton on the benzene ring, H-4, would appear as singlets, assuming no significant long-range coupling. The electron-withdrawing nature of the three adjacent chlorine atoms would likely deshield the H-4 proton, causing it to resonate at a lower field compared to the H-4 proton in unsubstituted indazole.

In the ¹³C NMR spectrum, seven distinct signals are expected. The carbons bearing chlorine atoms (C-5, C-6, C-7) would have their chemical shifts significantly influenced by the halogen's inductive and resonance effects. The quaternary carbons (C-3a, C-7a) and the methine carbons (C-3, C-4) can be distinguished based on their chemical shifts and the absence or presence of attached protons, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

AtomSignal TypePredicted Chemical Shift (ppm)Justification
N1-H¹H> 10 (broad)Typical for acidic N-H protons in heterocyclic systems.
H-3¹H7.5 - 8.5Characteristic chemical shift for the H-3 proton in the indazole ring.
H-4¹H7.0 - 8.0Expected to be a singlet; its precise shift is influenced by the strong deshielding from adjacent chloro groups.
C-3¹³C130 - 140Typical range for C-3 in 1H-indazoles.
C-3a¹³C120 - 130Quaternary carbon at the ring junction.
C-4¹³C115 - 125Methine carbon on the benzene ring.
C-5¹³C125 - 135Carbon atom directly attached to chlorine.
C-6¹³C125 - 135Carbon atom directly attached to chlorine.
C-7¹³C115 - 125Carbon atom directly attached to chlorine, often shifted upfield relative to other chloro-substituted carbons.
C-7a¹³C135 - 145Quaternary carbon at the ring junction, adjacent to the pyrazole nitrogen.

Note: These are predicted values based on general principles and data from related compounds. Actual experimental values may vary.

To move from predicted assignments to definitive proof of structure, a suite of two-dimensional (2D) NMR experiments is employed. These techniques reveal correlations between nuclei, providing unequivocal evidence of connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly bonded to. For this compound, it would show correlations between the H-3 signal and the C-3 signal, and between the H-4 signal and the C-4 signal, confirming their identities.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular framework. Key expected correlations would include the H-4 proton showing cross-peaks to carbons C-3a, C-5, and C-6. Similarly, the H-3 proton would show correlations to C-3a and C-7a. These correlations would definitively place the H-4 proton and confirm the substitution pattern on the benzene ring.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this specific molecule, no H-H couplings are expected for the aromatic protons, so a COSY spectrum would primarily serve to confirm the lack of adjacent protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are close in space, regardless of their bonding connectivity. A NOESY spectrum could show a spatial correlation between the H-4 proton and the N-H proton, providing further evidence for the 1H-tautomer structure.

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers a precise picture of the molecule's arrangement in the solid state. acs.org It yields exact bond lengths, bond angles, and details of intermolecular interactions that govern the crystal packing. Although a specific crystal structure for this compound has not been reported in the searched literature, the expected features can be inferred from the structures of related indazole derivatives. mdpi.com

The crystal packing of indazole derivatives is typically dominated by hydrogen bonding. The N-H group of the pyrazole ring acts as a hydrogen bond donor, while the sp²-hybridized nitrogen atom (N-2) serves as an acceptor. This commonly leads to the formation of centrosymmetric dimers or extended chains throughout the crystal lattice.

In addition to hydrogen bonding, the structure of this compound would likely feature other significant intermolecular forces:

π-π Stacking: The planar aromatic indazole rings can stack on top of each other, contributing to the stability of the crystal lattice.

Halogen Bonding: The electron-rich chlorine atoms can act as halogen bond donors, interacting with Lewis basic sites like the pyrazole nitrogen atom of a neighboring molecule. These Cl···N interactions can play a crucial role in directing the crystal packing.

The fused bicyclic indazole ring system is inherently rigid and is expected to be essentially planar. mdpi.com X-ray diffraction studies on numerous other indazole derivatives have confirmed the planarity of this core structure. Any minor deviations from planarity, such as slight puckering, would be quantified by the crystallographic analysis. The analysis would also determine the precise bond lengths and angles, which can be subtly affected by the electronic influence of the three chlorine substituents.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, mass spectrometry would confirm the molecular weight and provide insights into the stability of the molecule and the arrangement of its atoms.

The molecular formula of this compound is C₇H₃Cl₃N₂. The presence of three chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This would manifest as a cluster of peaks, with the relative intensities determined by the number of each chlorine isotope present.

Upon ionization, typically through electron impact (EI), the molecular ion of this compound would undergo fragmentation. The fragmentation pathways are predicted to involve the loss of chlorine atoms, hydrochloric acid (HCl), and cleavage of the indazole ring system. The stability of the aromatic indazole core would influence the fragmentation, with initial losses of chlorine being a probable primary fragmentation step. Subsequent fragmentation could involve the loss of a hydrogen cyanide (HCN) molecule from the pyrazole ring, a common fragmentation pathway for nitrogen-containing heterocycles.

Predicted Mass Spectrometry Data for this compound

m/z (mass-to-charge ratio) Predicted Fragment Ion Predicted Fragmentation Pathway
219/221/223/225 [C₇H₃Cl₃N₂]⁺ Molecular Ion (M⁺)
184/186/188 [C₇H₃Cl₂N₂]⁺ Loss of a Chlorine radical (•Cl)
149/151 [C₇H₃ClN₂]⁺ Loss of two Chlorine radicals
114 [C₇H₃N₂]⁺ Loss of three Chlorine radicals
183/185/187 [C₇H₂Cl₂N₂]⁺ Loss of HCl
89 [C₆H₃N]⁺ Ring fragmentation, loss of HCN

Note: The m/z values are represented as a range to account for the isotopic distribution of chlorine.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. These techniques are complementary and would be instrumental in confirming the structural features of this compound.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule. The N-H stretching vibration of the indazole ring would likely appear as a broad band in the region of 3200-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. The C=C stretching vibrations of the benzene and pyrazole rings would produce a series of bands between 1400 and 1600 cm⁻¹. The C-N stretching vibrations would also fall within this fingerprint region. The C-Cl stretching vibrations would be observed at lower wavenumbers, typically in the 600-800 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations, particularly the symmetric "ring breathing" modes, are often strong in the Raman spectrum. The C-Cl bonds are also expected to produce noticeable Raman signals. The N-H stretching vibration is typically weaker in the Raman spectrum compared to the IR spectrum.

Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
N-H Stretch 3200 - 3500 Medium-Strong, Broad Weak
Aromatic C-H Stretch 3000 - 3100 Medium Medium
C=C Aromatic Ring Stretch 1400 - 1600 Medium-Strong Strong
C-N Stretch 1200 - 1350 Medium Medium
C-H In-plane Bend 1000 - 1200 Medium Weak
C-Cl Stretch 600 - 800 Strong Medium-Strong
C-H Out-of-plane Bend 700 - 900 Strong Weak

The combined application of these spectroscopic techniques would allow for a comprehensive structural characterization of this compound, providing a unique molecular fingerprint and confirming the connectivity of its atoms.

Computational and Theoretical Insights into 5,6,7 Trichloro 1h Indazole

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the behavior of 5,6,7-Trichloro-1H-indazole at the atomic and electronic levels. These calculations can predict a variety of properties, from molecular geometry to spectroscopic signatures.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying medium-sized molecules. DFT calculations can be employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. These calculations typically show that the indazole ring system is planar.

From a DFT calculation, a wealth of electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the kinetic stability of a molecule. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the electron-withdrawing nature of the three chlorine atoms is expected to lower the energy of both the HOMO and LUMO, potentially affecting its reactivity profile compared to unsubstituted indazole.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

Property Predicted Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV

Note: The values in this table are hypothetical and represent typical data that would be obtained from DFT calculations.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions of molecular energies and properties.

These methods are particularly valuable for predicting spectroscopic data. For instance, vibrational frequencies calculated using ab initio methods can be correlated with experimental infrared (IR) and Raman spectra to aid in the structural elucidation of this compound. Similarly, electronic transition energies can be calculated to predict the molecule's UV-Visible absorption spectrum.

The concept of aromaticity is crucial to understanding the stability and reactivity of this compound. Computational methods can quantify the aromatic character of the fused ring system. The presence of the pyrazole (B372694) and benzene (B151609) rings suggests significant aromatic stabilization.

Analysis of the electron density distribution reveals how the electrons are shared among the atoms in the molecule. The three chlorine atoms on the benzene ring are expected to significantly perturb the electron density. As highly electronegative atoms, they will withdraw electron density from the ring, which can influence the molecule's electrostatic potential and its ability to participate in intermolecular interactions. This electron-withdrawing effect can also impact the acidity of the N-H proton in the pyrazole ring.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

While quantum chemical methods are excellent for studying static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules based on a force field, which is a set of empirical energy functions.

For a relatively rigid molecule like this compound, MD simulations are particularly useful for exploring its interactions with solvent molecules. By simulating the compound in a box of water or another solvent, it is possible to understand how the solvent molecules arrange themselves around the solute and to calculate properties such as the free energy of solvation. These simulations can reveal the specific hydrogen bonding patterns and other non-covalent interactions that govern its behavior in solution. nih.gov

Prediction of Tautomeric Stability and Proton Transfer Pathways

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H and 2H tautomers, which differ in the position of the proton on the nitrogen atoms of the pyrazole ring. researchgate.net The relative stability of these tautomers is a critical aspect of their chemistry. researchgate.netmdpi.com

Computational methods can be used to calculate the energies of the different tautomers of this compound. mdpi.com For many indazole derivatives, the 1H-tautomer is found to be more stable than the 2H-tautomer. researchgate.netnih.gov The energy difference between the tautomers can be influenced by the substituents on the ring and the solvent environment. Theoretical calculations can also be used to map out the potential energy surface for the proton transfer reaction that connects the tautomers, providing insights into the mechanism and energy barrier for this process. nih.gov

Table 2: Calculated Relative Energies of this compound Tautomers

Tautomer Relative Energy (kcal/mol) in Gas Phase Relative Energy (kcal/mol) in Water
1H-indazole 0.0 0.0

Note: The values in this table are hypothetical and based on general trends for indazole derivatives.

Exploration of Biological Activities and Mechanistic Pathways of 5,6,7 Trichloro 1h Indazole and Its Derivatives

Comprehensive Analysis of Structure-Activity Relationships (SAR) in Polychlorinated Indazoles

The biological activity of indazole derivatives is profoundly influenced by the number, position, and nature of substituents on the heterocyclic ring system. For polychlorinated indazoles, the specific arrangement of chlorine atoms is a critical determinant of potency and selectivity.

The presence of chlorine atoms on the indazole ring generally enhances biological activity due to their electron-withdrawing nature and ability to increase lipophilicity. researchgate.net This modification can improve membrane permeability and strengthen interactions with biological targets. researchgate.net

Research into novel 6-indazolyl-2-picolinic acids as herbicides has shown that substituting the indazole ring with electron-withdrawing groups, such as halogens, significantly improves inhibitory activity. mdpi.com Structure-activity relationship (SAR) analysis revealed that the position of these substituents is crucial; compounds with substituents at the 4, 6, and 7 positions of the indazole ring demonstrated superior inhibition compared to those substituted at the 5-position. mdpi.com This suggests that a compound like 5,6,7-Trichloro-1H-indazole, with chlorination on the benzene (B151609) portion of the ring, would be expected to have significant biological activity.

In the context of anticancer agents, polychlorination has also been linked to potent enzymatic inhibition. For instance, a derivative featuring a 2,6-dichloro-3,5-dimethoxyphenyl group at the 6-position of the indazole ring was identified as a potent inhibitor of fibroblast growth factor receptor 1 (FGFR1) with an IC₅₀ value of 30.2 ± 1.9 nM. nih.gov Similarly, studies on 3,5-disubstituted indazole derivatives showed that the placement of fluorine atoms, another halogen, was critical for anti-proliferative activity against Hep-G2 cancer cells. nih.gov Specifically, a 3,5-difluoro substituent conferred greater potency than a single fluoro group at either the 3- or 4-position, highlighting the importance of the halogenation pattern. nih.gov

Indazole Derivative ClassSubstituent EffectImpact on Biological ActivityReference
6-Indazolyl-2-picolinic acidsElectron-withdrawing groups (halogens)Increased herbicidal activity mdpi.com
6-Indazolyl-2-picolinic acidsSubstituent at position 4, 6, or 7Higher activity than substitution at position 5 mdpi.com
6-(phenyl)-1H-indazole-4-carboxamides6-(2,6-dichloro-3,5-dimethoxyphenyl) groupPotent FGFR1 inhibition (IC₅₀ = 30.2 nM) nih.gov
5-(phenyl)-1H-indazol-3-amines3,5-difluoro substitution on phenyl ringEnhanced anti-proliferative activity in Hep-G2 cells nih.gov

Comparative studies involving different halogens (fluorine, chlorine, bromine) on the indazole core provide further insight into the specific role of chlorine in modulating biological potency. The nature of the halogen atom, including its size, electronegativity, and ability to form halogen bonds, dictates its effect on activity.

In a study on the inhibition of the antimicrobial enzyme lactoperoxidase (LPO), various monohalogenated 1H-indazoles were evaluated. nih.gov The results showed that all tested halogenated indazoles were potent inhibitors. The position and type of halogen influenced the inhibitory constant (Kᵢ), with 6-chloro-1H-indazole and 7-chloro-1H-indazole displaying strong inhibition. nih.gov

CompoundInhibitory Constant (Kᵢ) against LPO (µM)
4-Bromo-1H-indazole10.33
6-Bromo-1H-indazole4.10
7-Bromo-1H-indazole17.80
4-chloro-1H-indazole10.51
6-chloro-1H-indazole5.58
7-chloro-1H-indazole8.69
4-fluoro-1H-indazole252.78
6-fluoro-1H-indazole19.78
7-fluoro-1H-indazole13.78

Data sourced from a study on lactoperoxidase inhibition by halogenated indazoles. nih.gov

In the domain of herbicidal compounds, the influence of different halide atoms was ranked, with bromine providing slightly better activity than chlorine, followed by fluorine (bromine > chlorine > fluorine). mdpi.com This trend highlights that while chlorination is effective, other halogens can also confer potent activity, often with subtle differences in efficacy depending on the specific biological target.

Identification and Characterization of Molecular Targets

The biological effects of this compound and its derivatives are mediated through interactions with specific molecular targets, primarily proteins such as enzymes and receptors.

The indazole scaffold is a key feature in many enzyme inhibitors, particularly kinase inhibitors used in oncology. nih.gov Polychlorinated indazole derivatives have shown significant potential in this area.

Kinase Inhibition : As previously mentioned, a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivative is a potent inhibitor of FGFR1. nih.gov Other chlorinated indazoles have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key enzyme in angiogenesis. mdpi.com

Lactoperoxidase (LPO) Inhibition : As detailed in section 5.1.2, chlorinated indazoles, including 6-chloro-1H-indazole and 7-chloro-1H-indazole, are effective inhibitors of LPO, an important enzyme in the innate immune system. nih.gov

Cholinesterase Inhibition : Indazole derivatives have been synthesized as selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. monash.edu While specific chlorinated examples were not the primary focus, the general scaffold shows promise for targeting this enzyme class. monash.edu

Antileishmanial Targets : 3-chloro-6-nitro-1H-indazole derivatives have demonstrated activity against Leishmania species, with molecular modeling suggesting they act as inhibitors of trypanothione (B104310) reductase (TryR), an enzyme crucial for the parasite's survival. nih.gov Compound 13 from the study showed a promising IC₅₀ value of 11.24 µM against L. major. nih.gov

Indazole derivatives also function as potent ligands for various cellular receptors, demonstrating both agonist and antagonist activities.

Glucagon (B607659) Receptor (GCGR) : A series of indazole derivatives have been developed as potent antagonists of the glucagon receptor, a target for the treatment of type II diabetes. nih.gov SAR studies have guided the optimization of these compounds to achieve high potency and favorable pharmacokinetic properties. nih.gov

Sigma-2 Receptor (σ₂R) : Tetrahydroindazole-based compounds have been identified as potent and selective ligands for the sigma-2 receptor, which is overexpressed in various tumor cells and is a target for cancer therapeutics and diagnostics. nih.gov

Retinoid-related Orphan Receptor γt (RORγt) : While not directly involving chlorinated variants, the indazole core has been a foundational chemotype for developing allosteric inverse agonists of RORγt, a key regulator of Th17 cells and a target for autoimmune diseases. dundee.ac.uk

The mechanism of action for halogenated indazoles involves direct physical interaction with amino acid residues within the binding sites of target proteins. Halogen atoms, including chlorine, can participate in specific non-covalent interactions, most notably halogen bonding, which can enhance binding affinity and selectivity. semanticscholar.orgnih.gov

Similarly, molecular docking studies of antileishmanial 3-chloro-6-nitro-1H-indazole derivatives with the enzyme trypanothione reductase predicted the binding modes responsible for their inhibitory activity. nih.gov These computational models, which align well with experimental data, show that the indazole core and its substituents fit within the active site to disrupt the enzyme's normal function. nih.gov These studies underscore the importance of the specific three-dimensional arrangement of the chlorinated indazole scaffold for precise molecular recognition and inhibition.

Investigations into Cellular and Subcellular Mechanisms of Action

Comprehensive searches of available scientific literature and bioactivity databases have revealed a significant gap in the specific research pertaining to this compound. While the broader class of indazole derivatives has been the subject of extensive investigation, leading to the development of numerous pharmacologically active compounds, specific data on the cellular and subcellular mechanisms of this compound is not presently available in the public domain. The indazole scaffold is a well-recognized pharmacophore, and various derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antitumor, and anti-HIV effects. mdpi.comresearchgate.net

Modulation of Cellular Pathways (e.g., signaling cascades, metabolic processes)

There is no specific information in the reviewed literature detailing the modulation of cellular pathways by this compound. Research on other indazole derivatives has shown that they can interact with a variety of cellular targets. For instance, some indazole-containing drugs are known to function as kinase inhibitors, thereby interfering with signaling cascades that are crucial for cell growth and proliferation. mdpi.com Others have been found to modulate inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenase or by affecting the production of inflammatory cytokines such as TNF-α and IL-1β. nih.govnih.gov However, without direct experimental evidence, it is not possible to assert that this compound would exhibit similar activities. The specific substitution pattern of the chlorine atoms on the indazole ring would significantly influence its electronic properties and steric hindrance, which in turn would dictate its interaction with biological macromolecules.

Subcellular Localization and Interaction with Organelles

Specific studies on the subcellular localization of this compound and its interactions with organelles are not available. The physicochemical properties of a compound, such as its lipophilicity and charge distribution, are key determinants of its ability to cross cellular and organellar membranes. The trichloro-substitution on the benzene ring of the indazole core would likely increase the lipophilicity of the molecule, which might facilitate its passage through lipid bilayers. However, its ultimate subcellular distribution would depend on its specific interactions with intracellular components. Without experimental data from techniques such as fluorescence microscopy or subcellular fractionation, any discussion on its localization would be purely speculative.

High-Throughput Screening and Lead Identification for Future Research

A thorough search of chemical and biological databases did not yield any results indicating that this compound has been included in high-throughput screening (HTS) campaigns. HTS is a common strategy in drug discovery to screen large libraries of compounds for activity against a specific biological target or cellular phenotype. pnrjournal.com The absence of this compound in such public datasets suggests that it may not have been a focus of major screening efforts, or the results of such screenings have not been published.

For future research, this compound could be a candidate for inclusion in HTS campaigns targeting various disease areas, given the broad spectrum of activities observed for other indazole derivatives. mdpi.comresearchgate.net To facilitate its potential as a lead compound, initial in silico profiling could be performed to predict its physicochemical properties and potential biological targets. Subsequently, its inclusion in diverse biological assays would be necessary to identify any significant bioactivity.

Concluding Remarks and Prospective Research Directions for 5,6,7 Trichloro 1h Indazole

Synthesis of Advanced 5,6,7-Trichloro-1H-indazole Analogs

The exploration of the therapeutic potential of this compound hinges on the generation of a diverse library of analogs. Future synthetic efforts should focus on regioselective functionalization of the indazole core to probe structure-activity relationships (SAR).

Key prospective strategies include:

N-alkylation and N-arylation: Introduction of various substituents at the N1 and N2 positions of the pyrazole (B372694) ring is a primary strategy for modifying pharmacokinetic and pharmacodynamic properties. organic-chemistry.org Methods employing alkyl halides, boronic acids, or other coupling partners under transition-metal catalysis can provide a range of N-substituted derivatives. beilstein-journals.org

C3-Position Functionalization: The C3 position of the indazole ring is a critical site for modification, often playing a key role in target engagement. chim.it Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, can be employed to introduce aryl, alkynyl, and amino moieties, respectively. mdpi.comrsc.org Direct C-H activation at the C3 position represents a more atom-economical approach to introduce new functional groups. nih.govresearchgate.net

Late-Stage Diversification: Given the polychlorinated core, late-stage functionalization techniques are particularly valuable. Rhodium(III)-catalyzed C-H activation and annulation strategies could be employed to build more complex, fused heterocyclic systems, potentially leading to compounds with novel biological profiles. rsc.orgmdpi.com

These synthetic endeavors will generate a library of advanced analogs, which is essential for systematic biological screening and the identification of lead compounds.

Development of Targeted Probes and Chemical Biology Tools

To elucidate the mechanism of action and identify the cellular targets of this compound and its active analogs, the development of specialized chemical biology tools is imperative. These probes are designed by incorporating reporter tags or reactive moieties into the core structure without compromising its biological activity.

Future research should pursue the development of:

Affinity-Based Probes: Synthesizing derivatives of active analogs that incorporate a terminal alkyne or azide (B81097) group. These functional handles allow for "click" chemistry conjugation to reporter tags like biotin (B1667282) or fluorescent dyes (e.g., fluorescein, rhodamine) after cellular treatment and lysis, enabling target protein enrichment and identification via proteomics.

Photoaffinity Probes: Introducing photoreactive groups, such as benzophenones or diazirines, onto the indazole scaffold. Upon photoactivation, these probes form covalent bonds with interacting proteins in living cells, allowing for the capture of both high- and low-affinity targets.

Fluorescent Probes: Directly conjugating a fluorophore to a potent analog of this compound can create probes for visualizing the subcellular localization of the compound or its targets through fluorescence microscopy.

These chemical tools will be instrumental in target deconvolution, validating drug-target engagement, and providing a deeper understanding of the compound's cellular effects.

Integration of Multi-Omics Data in Mechanistic Elucidation

Understanding the detailed mechanism of action of a novel compound requires a systems-level approach. Should initial screenings reveal significant biological activity for this compound analogs, the integration of multi-omics data will be a powerful strategy for mechanistic elucidation. researchgate.net This approach provides a holistic view of the cellular response to a chemical perturbation. nih.govomicstutorials.com

A prospective multi-omics workflow would involve:

Transcriptomics (RNA-seq): Treating cancer cell lines with an active analog and performing RNA sequencing to identify global changes in gene expression. This can reveal upregulated or downregulated pathways, providing clues about the compound's mode of action. nih.gov

Proteomics: Utilizing techniques like mass spectrometry-based quantitative proteomics to measure changes in protein abundance and post-translational modifications (e.g., phosphorylation) upon compound treatment. This can directly identify signaling pathways affected by the compound. omicstutorials.com

Metabolomics: Analyzing the cellular metabolome to detect changes in metabolite levels. This can uncover alterations in metabolic pathways that are crucial for cancer cell survival and proliferation. researchgate.net

Integrated Analysis: Employing bioinformatics tools to integrate these datasets. ahajournals.org For example, correlating changes in gene expression with protein levels can help construct robust models of the drug's mechanism of action and identify potential biomarkers for efficacy. nih.gov

This integrated approach moves beyond a single-target focus, offering a comprehensive understanding of the compound's biological impact and potentially uncovering novel therapeutic strategies or resistance mechanisms. researchgate.netfrontlinegenomics.com

Strategic Design for Enhanced Biological Specificity and Efficacy

The ultimate goal of derivatizing this compound is to develop compounds with high potency against a specific biological target and minimal off-target effects. A strategic design approach, combining computational methods with empirical SAR, is crucial for achieving this. nih.gov

Future design strategies should incorporate:

Structure-Based Drug Design (SBDD): If a primary target is identified (e.g., a specific protein kinase), its crystal structure can be used for in silico docking studies. This allows for the rational design of analogs with optimized interactions within the target's binding site, enhancing both potency and selectivity. nih.gov

Fragment-Based Lead Discovery (FBLD): The core this compound could be considered a fragment for further elaboration. FBLD involves identifying low-molecular-weight fragments that bind to the target and then growing or linking them to create more potent leads. nih.gov

Pharmacophore Modeling and QSAR: In the absence of a target structure, a pharmacophore model can be developed based on a set of active analogs. Quantitative Structure-Activity Relationship (QSAR) studies can then be used to build predictive models that correlate physicochemical properties with biological activity, guiding the design of new, more potent compounds.

Systematic modification of the indazole scaffold, guided by these computational and empirical strategies, will be key to optimizing the therapeutic index and developing a viable clinical candidate. researchgate.net

Methodological Innovations in Indazole Research

Advancements in synthetic organic chemistry and chemical biology provide new tools that can accelerate research on the this compound scaffold. Adopting these innovations will be crucial for efficiently exploring its chemical space and biological potential.

Prospective research should leverage:

Advanced Catalysis: The use of novel transition-metal and organocatalytic systems can provide access to previously unattainable analogs and improve the efficiency and selectivity of synthetic transformations. benthamdirect.com

C-H Functionalization: This rapidly evolving field offers powerful methods for the late-stage modification of complex molecules. researchgate.netnih.gov Applying C-H functionalization strategies to the this compound core would enable the rapid generation of diverse analogs from a common intermediate, significantly accelerating SAR studies. nih.gov

Flow Chemistry and Automation: Employing automated synthesis platforms and microfluidic flow reactors can increase the throughput of analog synthesis, allowing for the rapid exploration of a wider range of chemical diversity. These technologies can also improve reaction safety and scalability.

Green Chemistry Approaches: Utilizing environmentally benign solvents and catalytic systems can reduce the environmental impact of the synthetic routes developed for producing these novel indazole derivatives. organic-chemistry.org

By embracing these methodological innovations, the synthesis and evaluation of this compound derivatives can be conducted with greater efficiency, precision, and speed, accelerating the path from initial discovery to potential therapeutic application.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,6,7-Trichloro-1H-indazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis strategies for indazole derivatives often involve transition metal-catalyzed reactions, cyclization, or halogenation protocols. For example, reductive cyclization of nitro precursors or Pd-catalyzed cross-coupling can introduce substituents. Chlorination at the 5,6,7 positions may require controlled electrophilic substitution or directed ortho-metallation followed by halogen quenching. Reaction temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry of chlorinating agents (e.g., POCl₃ or NCS) critically affect regioselectivity and purity .

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) can model electron density, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. These calculations help predict nucleophilic/electrophilic sites, stability of intermediates, and interactions with biological targets. Exact exchange terms in functionals improve accuracy for halogenated systems .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (HSQC, HMBC) to resolve overlapping signals caused by symmetry or chlorine substituents.
  • IR : Identify C-Cl stretching vibrations (~550–600 cm⁻¹) and N-H stretches (~3400 cm⁻¹) in the indazole core.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight, while fragmentation patterns reveal chlorine isotope signatures (³⁵Cl/³⁷Cl) .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data (e.g., bioactivity vs. computational predictions) for this compound?

  • Methodological Answer : Apply iterative hypothesis testing:

Validate computational models against crystallographic data (e.g., X-ray diffraction) to confirm molecular geometry.

Replicate bioassays under standardized conditions (e.g., cell line selection, solvent controls).

Use statistical tools (e.g., Bland-Altman plots) to quantify discrepancies between predicted and observed IC₅₀ values. Contradictions may arise from unaccounted solvation effects or off-target interactions .

Q. What strategies optimize the pharmacokinetic profile of this compound derivatives while retaining target affinity?

  • Methodological Answer :

  • Structural Modifications : Introduce solubilizing groups (e.g., sulfonamides, PEG chains) at non-critical positions to improve bioavailability without disrupting halogen bonding.
  • Prodrug Design : Mask polar groups (e.g., esterification of hydroxyl moieties) for enhanced membrane permeability.
  • In Silico ADMET Prediction : Tools like SwissADME or ADMETLab2.0 predict logP, metabolic stability, and CYP450 inhibition to prioritize derivatives .

Q. How do electronic effects of chlorine substituents influence the binding mechanism of this compound to enzymatic targets (e.g., kinases)?

  • Methodological Answer : Chlorine’s electron-withdrawing nature alters π-π stacking and hydrogen-bonding interactions. Molecular dynamics (MD) simulations combined with mutagenesis studies (e.g., Ala-scanning of kinase active sites) can identify critical residues. QM/MM hybrid methods quantify energy contributions of Cl substituents to binding free energy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.